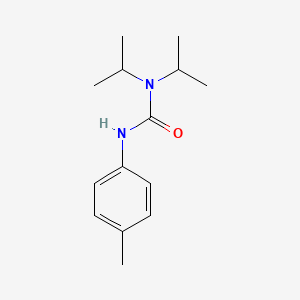

1,1-Diisopropyl-3-(p-tolyl)urea

Beschreibung

Eigenschaften

CAS-Nummer |

132931-79-4 |

|---|---|

Molekularformel |

C14H22N2O |

Molekulargewicht |

234.34 g/mol |

IUPAC-Name |

3-(4-methylphenyl)-1,1-di(propan-2-yl)urea |

InChI |

InChI=1S/C14H22N2O/c1-10(2)16(11(3)4)14(17)15-13-8-6-12(5)7-9-13/h6-11H,1-5H3,(H,15,17) |

InChI-Schlüssel |

CSCADZYLQVLRDL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)N(C(C)C)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Solvent Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used due to their ability to dissolve both reactants and stabilize intermediates.

-

Stoichiometry : A 1:1 molar ratio of isocyanate to amine ensures minimal side products.

-

Temperature : Reactions typically proceed at room temperature (20–25°C) over 12–24 hours.

Example Procedure :

-

Dissolve p-tolyl isocyanate (1.0 equiv) in anhydrous DCM.

-

Add diisopropylamine (1.0 equiv) dropwise under nitrogen.

-

Stir at room temperature for 24 hours.

-

Concentrate under reduced pressure and purify via recrystallization (hexane/ethyl acetate).

Challenges and Solutions

-

Moisture Sensitivity : Isocyanates react readily with water, necessitating anhydrous conditions.

-

Byproduct Formation : Excess amine can lead to bis-urea derivatives. Controlled stoichiometry mitigates this issue.

Visible-Light-Induced Decarboxylation of Dioxazolones

A modern, catalyst-free approach utilizes dioxazolones as nitrene precursors under visible light irradiation. This method avoids toxic isocyanates and operates under mild conditions.

Reaction Mechanism

-

Photoexcitation : Dioxazolones absorb visible light (430 nm), inducing decarboxylation to generate a nitrene intermediate.

-

Nucleophilic Attack : The nitrene reacts with diisopropylamine to form the urea bond.

General Procedure :

-

Combine 3-(p-tolyl)-1,4,2-dioxazol-5-one (1.0 equiv) and diisopropylamine (1.0 equiv) in DCM.

-

Irradiate with a 10 W blue LED (430 nm) under N₂ for 24 hours.

-

Concentrate and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Key Advantages

-

Green Chemistry : Eliminates metal catalysts and hazardous reagents.

-

Functional Group Tolerance : Compatible with electron-donating and withdrawing substituents on the aryl ring.

Comparative Analysis of Methods

Structural Characterization

Post-synthesis analysis confirms the identity of 1,1-diisopropyl-3-(p-tolyl)urea through:

-

NMR Spectroscopy : Distinct signals for isopropyl groups (δ 1.2–1.4 ppm, doublets) and urea NH (δ 6.8–7.2 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 235.18050 ([M+H]⁺).

Industrial and Research Implications

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Diisopropyl-3-(p-tolyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isopropyl or p-tolyl groups are replaced by other functional groups.

Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction Reactions: Reduction of 1,1-Diisopropyl-3-(p-tolyl)urea can yield amines and other reduced forms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include substituted ureas with various functional groups.

Oxidation Reactions: Products include oxidized urea derivatives.

Reduction Reactions: Products include amines and other reduced compounds.

Wissenschaftliche Forschungsanwendungen

1,1-Diisopropyl-3-(p-tolyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Wirkmechanismus

The mechanism of action of 1,1-Diisopropyl-3-(p-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The isopropyl and p-tolyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Features

The structural uniqueness of 1,1-diisopropyl-3-(p-tolyl)urea lies in its substitution pattern. Key comparisons include:

The p-tolyl group’s methyl substituent provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., Cl, CF$_3$) that diminish bioactivity in related compounds .

Physical and Chemical Properties

- Nonlinear Optical (NLO) Properties: Urea derivatives are benchmark NLO materials. While 1,1-diisopropyl-3-(p-tolyl)urea’s NLO data are unreported, related coumarin-urea hybrids exhibit β values 6.24× higher than urea due to extended π-conjugation .

- Solubility and Stability : The diisopropyl groups likely enhance lipophilicity compared to smaller alkyl or aryl substituents, impacting solubility in polar solvents.

Q & A

Q. What are the common synthetic routes for 1,1-Diisopropyl-3-(p-tolyl)urea, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic addition of isocyanates to amines. A standard method involves reacting diisopropylamine with p-tolyl isocyanate in anhydrous solvents like dichloromethane (DCM) under inert atmosphere (N₂/Ar) at 0–25°C . Optimization includes controlling stoichiometry (1:1 molar ratio), solvent polarity, and reaction time (4–12 hours). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used for purification. Purity is confirmed via HPLC (≥98%) .

Q. What spectroscopic techniques are essential for characterizing 1,1-Diisopropyl-3-(p-tolyl)urea?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent arrangement (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.1–7.3 ppm) .

- IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 263.2 (C₁₅H₂₂N₂O) .

Q. How do solubility and stability properties impact experimental design?

The compound is sparingly soluble in water but dissolves in DCM, THF, and DMSO. Stability tests (TGA/DSC) show decomposition >200°C, making it suitable for high-temperature reactions. Storage recommendations: desiccated at –20°C to prevent hydrolysis .

Q. What are common impurities in synthesis, and how are they detected?

Impurities include unreacted isocyanates (detected via IR at ~2250 cm⁻¹) and byproducts like symmetrical ureas. These are identified via TLC (Rf comparison) or LC-MS. Mitigation strategies include rigorous drying of reagents and solvents .

Advanced Research Questions

Q. How can contradictions in spectral data or bioactivity results be resolved?

Discrepancies may arise from stereochemical variations or solvent effects. For example, unexpected NMR splitting could indicate rotameric forms. Use variable-temperature NMR or computational simulations (DFT) to confirm conformers . For bioactivity conflicts, validate assays with positive/negative controls and replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) .

Q. What experimental approaches elucidate the reaction mechanism of urea derivatives in catalytic or inhibitory roles?

- Kinetic Studies : Monitor reaction rates under varying concentrations (e.g., substrate/enzyme) to determine Michaelis-Menten parameters .

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .

- Computational Modeling : DFT or MD simulations to map transition states (e.g., nucleophilic attack on isocyanate) .

Q. How can factorial design and computational methods optimize synthesis or functionalization?

Apply 2³ factorial design to assess variables: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response surface methodology (RSM) identifies optimal conditions. Computational tools (Gaussian, AutoDock) predict regioselectivity in substitutions (e.g., para vs. ortho positions) .

Q. What methodologies assess bioactivity and target specificity in enzyme inhibition studies?

- Enzyme Assays : Measure IC₅₀ via fluorometric or colorimetric methods (e.g., trypsin inhibition using BAPNA substrate) .

- SPR/Biacore : Quantify binding affinity (KD) to targets like serine proteases .

- SAR Analysis : Modify substituents (e.g., p-tolyl to dichlorophenyl) to correlate structure with inhibitory potency .

Q. How are structural modifications guided by Structure-Activity Relationship (SAR) studies?

- Electron-Withdrawing Groups : Enhance enzyme inhibition (e.g., Cl substituents increase electrophilicity of urea carbonyl) .

- Steric Effects : Bulky isopropyl groups reduce off-target interactions.

- Pharmacokinetic Optimization : Introduce polar groups (e.g., hydroxyethyl) to improve solubility without compromising activity .

Q. What protocols evaluate stability under varying pH, temperature, or photolytic conditions?

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (24 hours) or UV light (254 nm) to identify degradation products via LC-MS .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor purity loss (<5% acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.